(S)-Naproxen-d3
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Overview
Description
(S)-Naproxen-d3 is a deuterated form of (S)-Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the drug’s metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Naproxen-d3 typically involves the incorporation of deuterium atoms into the (S)-Naproxen molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of (S)-Naproxen can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors and purification techniques to isolate the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Naproxen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
(S)-Naproxen-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the drug’s behavior in biological systems.
Medicine: Investigated for its potential therapeutic effects and to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of (S)-Naproxen-d3 is similar to that of (S)-Naproxen. It works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating symptoms.
Comparison with Similar Compounds
Similar Compounds
(S)-Naproxen: The non-deuterated form of (S)-Naproxen-d3.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID used for similar indications as (S)-Naproxen.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research. Deuterium can alter the metabolic pathways and pharmacokinetics of the compound, making it valuable for studying drug metabolism and improving the understanding of its effects in biological systems.
Properties
Molecular Formula |
C14H14O3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
(2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1/i2D3 |
InChI Key |
CMWTZPSULFXXJA-IZTXOYSKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)[C@H](C)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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